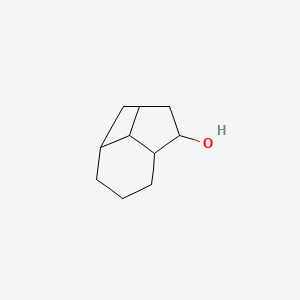
Octahydro-1H-2,4-methanoinden-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydro-1H-2,4-methanoinden-1-ol is a bicyclic organic compound with the molecular formula C10H16O It is characterized by its unique structure, which includes a fused ring system and an alcohol functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-1H-2,4-methanoinden-1-ol typically involves the hydrogenation of 1H-2,4-methanoinden-1-one. This process can be carried out using a palladium catalyst under high pressure hydrogen gas. The reaction conditions often include temperatures ranging from 50°C to 100°C and pressures of 50-100 atm.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors to ensure efficient and scalable synthesis. The use of robust catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced further to form saturated hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The alcohol group in this compound can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the alcohol to a chloride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of alkyl halides.
Wissenschaftliche Forschungsanwendungen
Octahydro-1H-2,4-methanoinden-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Octahydro-1H-2,4-methanoinden-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The alcohol functional group can form hydrogen bonds with active sites, influencing the compound’s biological activity. The pathways involved may include modulation of enzyme activity or receptor binding, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Octahydro-4,7-methano-1H-indene: Shares a similar bicyclic structure but lacks the alcohol functional group.
Hexahydro-4,7-methanoindan: Another bicyclic compound with a different arrangement of carbon atoms.
Tetrahydrodicyclopentadiene: A related compound with a similar fused ring system.
Uniqueness: Octahydro-1H-2,4-methanoinden-1-ol is unique due to the presence of the alcohol functional group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar bicyclic compounds that may lack this functional group.
Eigenschaften
CAS-Nummer |
50529-94-7 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
tricyclo[5.2.1.03,8]decan-2-ol |
InChI |
InChI=1S/C10H16O/c11-10-7-4-6-2-1-3-8(10)9(6)5-7/h6-11H,1-5H2 |
InChI-Schlüssel |
VTSPOXHBHORDQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC3CC2C(C1)C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


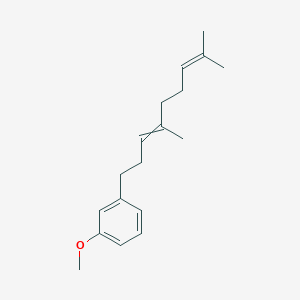
![N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N'-phenylthiourea](/img/structure/B14663058.png)

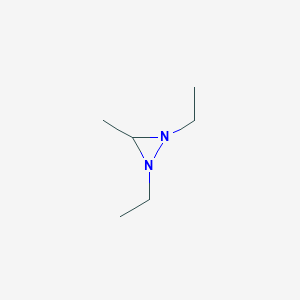
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxy-2-methylphenyl)azo]-, disodium salt](/img/structure/B14663095.png)
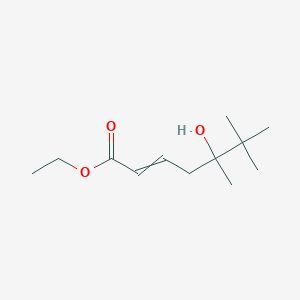
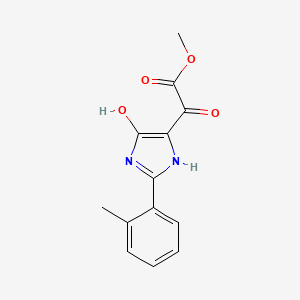
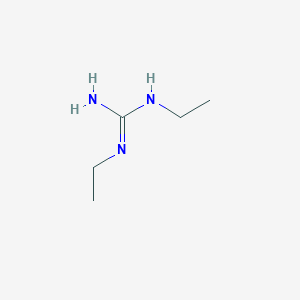
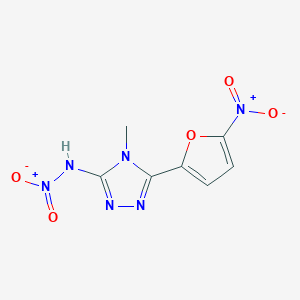
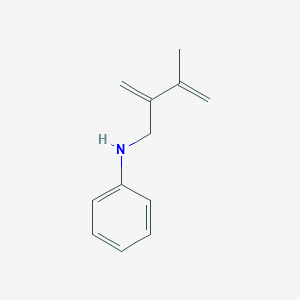
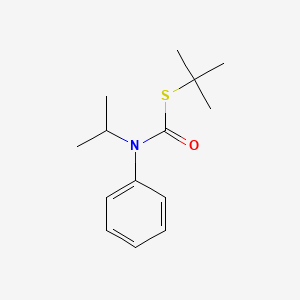

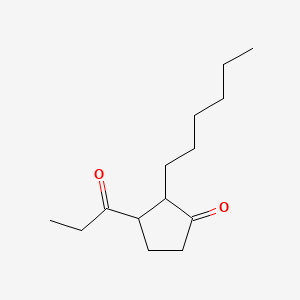
![N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide](/img/structure/B14663158.png)
